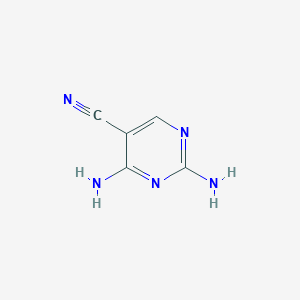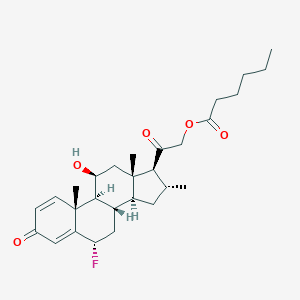
Fluocortolone Caproat
Übersicht
Beschreibung
Fluocortolone Caproat ist ein Kortikosteroid, das hauptsächlich zur Behandlung von Hämorrhoiden, Analfissuren und Kortikosteroid-responsiven Dermatosen eingesetzt wird . Es handelt sich um ein synthetisches Glukokortikoid mit entzündungshemmenden Eigenschaften, das es bei der Reduzierung von Entzündungen und damit verbundenen Symptomen bei verschiedenen Hauterkrankungen wirksam macht .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound kann durch eine Reihe chemischer Reaktionen synthetisiert werden, an denen Fluocortolone und Capronsäure beteiligt sind. Der Prozess beinhaltet typischerweise eine Veresterung, bei der Fluocortolone in Gegenwart eines Katalysators mit Capronsäure reagiert, um this compound zu bilden . Die Reaktionsbedingungen umfassen oft eine kontrollierte Temperatur und einen kontrollierten pH-Wert, um eine optimale Ausbeute und Reinheit zu gewährleisten.
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von this compound großtechnische Veresterungsprozesse. Die Verwendung von Hochleistungs-Flüssigchromatographie (HPLC) und Dünnschichtchromatographie (TLC) ist üblich für die Reinigung und Qualitätskontrolle des Endprodukts . Diese Methoden stellen sicher, dass die Verbindung die für die pharmazeutische Anwendung erforderlichen Standards erfüllt.
Chemische Reaktionsanalyse
Arten von Reaktionen
This compound unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Die Addition von Wasserstoff oder die Entfernung von Sauerstoff, was zu reduzierten Formen der Verbindung führt.
Substitution: Austausch einer funktionellen Gruppe durch eine andere, häufig unter Einbeziehung von Halogenierung oder Hydroxylierung.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Halogenierungsmittel wie Chlor oder Brom und Hydroxylierungsmittel wie Wasserstoffperoxid werden häufig eingesetzt.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann Oxidation zu Ketonen oder Carbonsäuren führen, während Reduktion zu Alkoholen oder Alkanen führen kann. Substitutionsreaktionen führen typischerweise zu halogenierten oder hydroxylierten Derivaten von this compound .
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung in Studien zur Kortikosteroidsynthese und -reaktivität verwendet.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Entzündungspfade.
Medizin: Angewendet bei der Entwicklung von Behandlungen für entzündliche Hauterkrankungen und andere Kortikosteroid-responsiven Erkrankungen.
Industrie: Verwendet in der Formulierung von topischen Cremes und Salben zur therapeutischen Anwendung.
Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Glukokortikoidrezeptoren im Zytoplasma von Zielzellen. Diese Bindung aktiviert den Rezeptor, was zur Translokation des Rezeptor-Ligand-Komplexes in den Kern führt. Im Kern interagiert der Komplex mit spezifischen DNA-Sequenzen und moduliert die Transkription von Genen, die an Entzündungsreaktionen beteiligt sind. Dies führt zur Hemmung von proinflammatorischen Zytokinen und zur Förderung von antiinflammatorischen Proteinen .
Wissenschaftliche Forschungsanwendungen
Fluocortolone caproate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of corticosteroid synthesis and reactivity.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Applied in the development of treatments for inflammatory skin conditions and other corticosteroid-responsive disorders.
Industry: Utilized in the formulation of topical creams and ointments for therapeutic use.
Wirkmechanismus
Target of Action
Fluocortolone caproate is a corticosteroid . Corticosteroids are known to primarily target glucocorticoid receptors, which are found in almost every cell in the body. These receptors play a crucial role in regulating a wide range of physiological processes including immune response, metabolism, inflammation, and stress response .
Mode of Action
As a corticosteroid, fluocortolone caproate likely interacts with its targets (glucocorticoid receptors) by diffusing across the cell membrane and binding to the receptor in the cytoplasm. This leads to a conformational change in the receptor, allowing it to translocate into the nucleus where it can regulate gene expression. This results in a wide range of downstream effects, including the suppression of inflammatory and immune responses .
Biochemical Pathways
This includes the suppression of pro-inflammatory genes, leading to decreased production of inflammatory mediators such as cytokines, chemokines, and adhesion molecules .
Pharmacokinetics
It is known that corticosteroids are generally well absorbed after oral administration, and they are widely distributed throughout the body due to their lipophilic nature . The half-life of fluocortolone is reported to be approximately 1.76 hours .
Result of Action
The primary result of fluocortolone caproate’s action is the reduction of inflammation and immune response. This makes it effective in the treatment of conditions such as hemorrhoids, anal fissures, and corticosteroid-responsive dermatoses . By suppressing the immune response, fluocortolone caproate can alleviate symptoms such as swelling, redness, and itching associated with these conditions .
Biochemische Analyse
Biochemical Properties
The biochemical properties of Fluocortolone caproate are not fully annotated yet . It is known that Fluocortolone, a similar compound, is a glucocorticoid with anti-inflammatory activity . Glucocorticoids interact with the glucocorticoid receptor, a type of nuclear receptor that is present inside the cell. When the glucocorticoid binds to the receptor, the receptor changes shape and moves into the cell nucleus, where it regulates the transcription of DNA, affecting the production of various proteins .
Cellular Effects
. Glucocorticoids like Fluocortolone are known to have wide-ranging effects on cells. They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, they can suppress the immune response by reducing the production of inflammatory cytokines and chemokines .
Molecular Mechanism
It is known that glucocorticoids like Fluocortolone bind to the glucocorticoid receptor, leading to changes in gene expression . This can result in the activation or inhibition of various enzymes, leading to changes in cellular function .
Temporal Effects in Laboratory Settings
It is known that the effects of glucocorticoids can change over time, depending on factors such as the stability of the compound, its degradation, and the long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of glucocorticoids can vary with dosage, with potential toxic or adverse effects at high doses .
Metabolic Pathways
It is known that glucocorticoids are involved in various metabolic pathways, interacting with enzymes and cofactors .
Transport and Distribution
It is known that glucocorticoids can be transported and distributed within cells and tissues, potentially interacting with transporters or binding proteins .
Subcellular Localization
It is known that glucocorticoids can be localized to specific compartments or organelles within the cell, potentially due to targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fluocortolone caproate can be synthesized through a series of chemical reactions involving fluocortolone and caproic acid. The process typically involves esterification, where fluocortolone reacts with caproic acid in the presence of a catalyst to form fluocortolone caproate . The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of fluocortolone caproate involves large-scale esterification processes. The use of high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are common for the purification and quality control of the final product . These methods ensure that the compound meets the required standards for pharmaceutical use.
Analyse Chemischer Reaktionen
Types of Reactions
Fluocortolone caproate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: Replacement of one functional group with another, often involving halogenation or hydroxylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and hydroxylating agents such as hydrogen peroxide, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions typically result in halogenated or hydroxylated derivatives of fluocortolone caproate .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Fluocortolone: Ein Glukokortikoid mit ähnlichen entzündungshemmenden Eigenschaften, aber ohne den Caproat-Ester.
Fluocortolone Pivalat: Ein weiterer Ester von Fluocortolone, der für ähnliche therapeutische Zwecke verwendet wird.
Hydrocortison: Ein natürlich vorkommendes Kortikosteroid mit entzündungshemmenden Wirkungen.
Einzigartigkeit
Fluocortolone Caproat ist einzigartig aufgrund seiner spezifischen Veresterung mit Capronsäure, die seine pharmakokinetischen Eigenschaften, wie Absorption und Wirkdauer, beeinflussen kann. Dies macht es besonders effektiv für bestimmte topische Anwendungen, bei denen eine länger anhaltende entzündungshemmende Wirkung gewünscht wird .
Eigenschaften
IUPAC Name |
[2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] hexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H39FO5/c1-5-6-7-8-24(33)34-15-23(32)25-16(2)11-19-18-13-21(29)20-12-17(30)9-10-27(20,3)26(18)22(31)14-28(19,25)4/h9-10,12,16,18-19,21-22,25-26,31H,5-8,11,13-15H2,1-4H3/t16-,18+,19+,21+,22+,25-,26-,27+,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHZRCUIISKRTJL-YTZKRAOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)OCC(=O)C1C(CC2C1(CC(C3C2CC(C4=CC(=O)C=CC34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)OCC(=O)[C@H]1[C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2C[C@@H](C4=CC(=O)C=C[C@]34C)F)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39FO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30184387 | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-40-2 | |
| Record name | Fluocortolone caproate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluocortolone caproate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000303402 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluocortolone caproate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15821 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fluocortolone caproate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30184387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-hexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUOCORTOLONE CAPROATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90893P8662 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


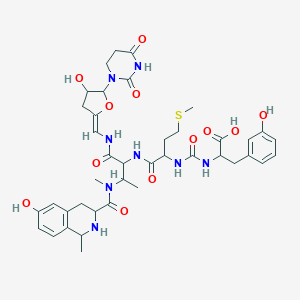
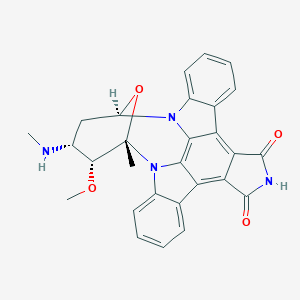
![(3S,5S,8R,9R,10S,13S,14S,17S)-17-ethyl-13-methyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B134981.png)
![3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-ol;2-methyloxirane;oxirane](/img/structure/B134986.png)
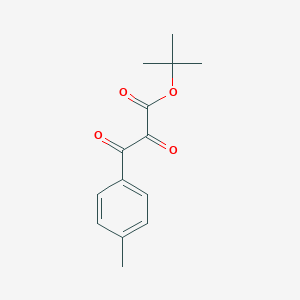
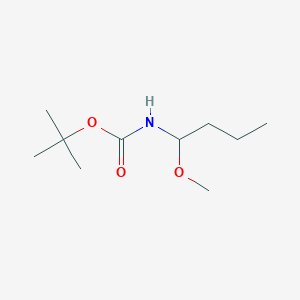

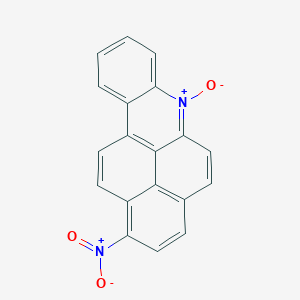
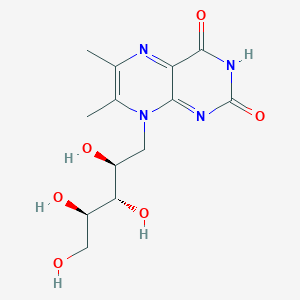


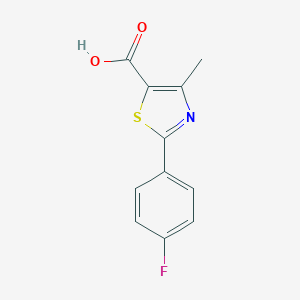
![6-Methylbenz[a]anthracene](/img/structure/B135010.png)
